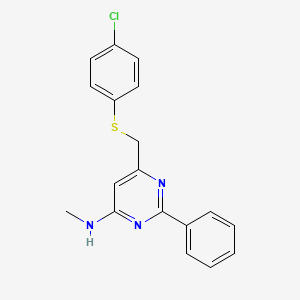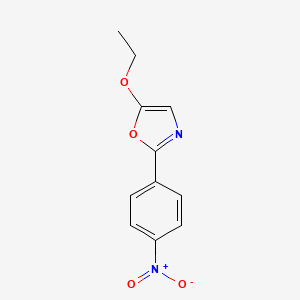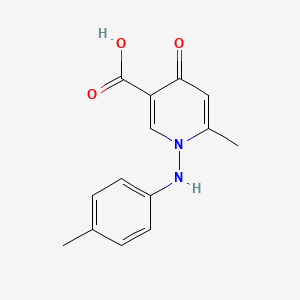![molecular formula C15H12FNO2S2 B3140182 3-[(3-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione CAS No. 477868-92-1](/img/structure/B3140182.png)
3-[(3-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione
Vue d'ensemble
Applications De Recherche Scientifique
Antifungal and Immunomodulating Activities
Studies have shown that 1,4-benzothiazine (1,4-BT) azole derivatives exhibit significant antifungal and immunomodulating activities. These compounds have been evaluated for their anti-Candida effects and their ability to modulate immune responses. Ether derivatives, in particular, displayed potent in vivo activity despite limited in vitro anti-Candida effects. This discrepancy suggests that 1,4-BT compounds may be metabolized into active antifungal agents or enhance protective immune responses, contributing to their efficacy in vivo (R. F. Schiaffella & A. Vecchiarelli, 2001).
Synthetic Strategies and Drug Discovery
Benzothiazines are recognized for their versatility in drug discovery, offering a scaffold for the development of potential drug candidates for various diseases. These compounds have shown promise in treating conditions like cancer, hypertension, mycotic infections, and more. The synthesis of benzothiazine derivatives often involves the use of 2-aminothiophenol, indicating the chemical reactivity and potential pharmaceutical applications of such compounds (Shafia Mir, A. M. Dar, & B. Dar, 2020).
Glycine-site NMDA Receptor Antagonists
Benzothiazine derivatives have been reviewed for their role as glycine-site NMDA receptor antagonists. These compounds, including various classes like quinoxaline-2,3-diones and benzothiadiazine-1,1-dioxides, have therapeutic potential for treating central nervous system disorders such as cerebral ischemia, epilepsy, head injury, and schizophrenia. The challenge lies in achieving suitable in vivo activity due to difficulties in crossing the blood-brain barrier (J. Kulagowski & P. Leeson, 1995).
Biological Activities and SAR
The 1,4-Benzothiazine scaffold has been explored for its wide range of biological activities. Synthetic strategies for 1,4-Benzothiazine analogues aim to enhance activities through various mechanisms. These compounds have shown effectiveness in regulating types of cancer, suggesting their significant therapeutic potential (A. Rai, Ashutosh Kumar Singh, V. Raj, & S. Saha, 2017).
Propriétés
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-4H-1λ6,4-benzothiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO2S2/c16-12-5-3-4-11(8-12)9-20-15-10-21(18,19)14-7-2-1-6-13(14)17-15/h1-8,10,17H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHGVFZPAGTTJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=CS2(=O)=O)SCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-fluorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 6-hydroxy-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-5-pyrimidinecarboxylate](/img/structure/B3140122.png)


![N'-{(E)-[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methylidene}nicotinohydrazide](/img/structure/B3140168.png)
![Methyl 3-({2-[(2-{[(4-fluorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B3140184.png)
![N-(2,4-dichlorophenyl)-2-[(2-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)sulfanyl]acetamide](/img/structure/B3140191.png)
![Methyl 3-({2-[(4-bromophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B3140197.png)
![Methyl 3-[2-(2-bromo-4-chlorophenoxy)acetamido]thiophene-2-carboxylate](/img/structure/B3140203.png)
![1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B3140206.png)